Glycyl-L-tyrosine

Catalog No.
S529054
CAS No.
658-79-7
M.F
C11H14N2O4
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-L-tyrosine

CAS Number

658-79-7

Product Name

Glycyl-L-tyrosine

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)

InChI Key

XBGGUPMXALFZOT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O

Solubility

Soluble in DMSO

Synonyms

Glycyltyrosine; NSC 118362; NSC-118362; NSC118362; N-Glycyl-L-tyrosine; Gly-Tyr; Gly Tyr;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O

Description

The exact mass of the compound Glycyl-L-tyrosine is 238.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118362. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glycyl-L-tyrosine is a dipeptide formed from the amino acids glycine and L-tyrosine. Its chemical formula is C₁₁H₁₄N₂O₄, and it is characterized by its unique structure that combines the properties of both constituent amino acids. Glycyl-L-tyrosine is notable for its increased solubility in water compared to L-tyrosine alone, which enhances its bioavailability and stability during storage and processing . This dipeptide plays a significant role in various biological functions and has garnered attention for its potential therapeutic applications.

The mechanism of action of Gly-Tyr depends on the specific context. As a model dipeptide, it helps researchers understand protein folding and peptide-protein interactions. The aromatic side chain of L-tyrosine might allow Gly-Tyr to interact with specific receptors in biological systems, but the details of this interaction require further investigation [, ].

, primarily involving enzymatic hydrolysis and condensation reactions. It can serve as a substrate for enzymes such as carboxypeptidase A, where its reactivity can vary based on pH levels—acting either as a substrate or an inhibitor . Additionally, synthesis methods often involve the use of condensing agents like N,N'-carbonyldiimidazole or acyl chlorides to facilitate the formation of the dipeptide from its constituent amino acids .

Glycyl-L-tyrosine exhibits various biological activities. It is involved in the synthesis of neurotransmitters, particularly catecholamines, which include dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for proper functioning of the nervous system and play roles in mood regulation, stress response, and cognitive function . Furthermore, glycyl-L-tyrosine has been studied for its antioxidant properties and potential anti-inflammatory effects, suggesting its utility in therapeutic contexts .

Several methods have been reported for synthesizing glycyl-L-tyrosine:

  • Acyl Chloride Method: This involves reacting chloroacetyl chloride with L-tyrosine under alkaline conditions to produce N-chloroacetyl-L-tyrosine, which is then treated with ammonia to yield glycyl-L-tyrosine. While this method can be efficient, it often requires complex purification steps .
  • Carbodiimidazole Method: In this method, glycine is protected with benzyloxycarbonyl before reacting with ethyl L-tyrosine ethyl ester using N,N'-carbonyldiimidazole as a condensing agent. Subsequent hydrolysis removes protecting groups to yield glycyl-L-tyrosine .
  • Enzymatic Synthesis: Recent studies have explored the use of enzymes such as proteases from Pseudomonas aeruginosa to synthesize glycyl-L-tyrosine derivatives under organic solvent conditions, highlighting a biotechnological approach to producing this dipeptide .

Glycyl-L-tyrosine has several applications across different fields:

  • Nutritional Supplements: Due to its role in neurotransmitter synthesis, it is often included in dietary supplements aimed at enhancing cognitive function and mood.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing therapeutic agents targeting various health conditions.
  • Biotechnology: Glycyl-L-tyrosine derivatives are explored in drug synthesis and as signaling molecules in biochemical pathways .

Research indicates that glycyl-L-tyrosine interacts with various biological systems. For instance, it can modulate enzyme activities depending on pH levels, affecting its role as a substrate or inhibitor for carboxypeptidase A . Additionally, studies have highlighted its potential interactions with other peptides and proteins within metabolic pathways.

Glycyl-L-tyrosine shares similarities with several other dipeptides and amino acid derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
Glycyl-L-alanineC₇H₁₄N₂O₄Simpler structure; less hydrophilic than glycyl-L-tyrosine.
L-TyrosineC₉H₁₃N₁O₃Precursor to neurotransmitters; lower solubility than glycyl-L-tyrosine.
Glycyl-L-glutamineC₉H₁₄N₂O₅Involved in nitrogen transport; different functional groups leading to varied biological roles.
Glycyl-L-prolineC₉H₁₅N₂O₄Unique cyclic structure; affects protein folding differently than glycyl-L-tyrosine.

Glycyl-L-tyrosine's enhanced solubility and stability give it distinct advantages over these similar compounds, making it particularly suitable for therapeutic applications where bioavailability is crucial .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

238.09535693 g/mol

Monoisotopic Mass

238.09535693 g/mol

Heavy Atom Count

17

LogP

-2.6

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A226496H4O

Other CAS

658-79-7

Dates

Modify: 2023-08-15
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